molecular formula C29H31N7O2 B589676 4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide CAS No. 938082-57-6

4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide

Cat. No.: B589676
CAS No.: 938082-57-6
M. Wt: 509.614
InChI Key: JOLLULXEPUYESM-UHFFFAOYSA-N
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Description

Overview and Structural Significance

4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide represents a complex heterocyclic organic compound characterized by multiple aromatic ring systems and functional groups. The compound exhibits significant structural complexity through the integration of piperazine, pyrimidine, and pyridine moieties within a single molecular framework. The presence of the N-oxide functionality on the piperazine ring introduces distinctive chemical properties that differentiate this compound from its non-oxidized analogs.

The structural significance of this compound lies in its multi-ring architecture, which encompasses both saturated and unsaturated heterocyclic systems. The piperazine ring adopts a chair conformation, similar to other piperazine derivatives, with the N-oxide group occupying an axial position that influences the overall molecular geometry. The compound's molecular framework demonstrates the complexity achievable in modern pharmaceutical chemistry, where multiple heterocyclic units are combined to create molecules with specific chemical and biological properties.

The benzamide linkage connecting the piperazine system to the substituted aniline portion of the molecule creates a rigid structural element that constrains molecular flexibility. This structural feature is particularly important in determining the compound's overall three-dimensional shape and its interactions with other molecules. The presence of multiple nitrogen atoms throughout the structure provides numerous sites for hydrogen bonding and electrostatic interactions, contributing to the compound's unique chemical behavior.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound. This comprehensive name reflects the complex substitution pattern and the specific positioning of functional groups throughout the molecular structure.

Common synonyms for this compound include Imatinib Piperidine-1-oxide and Imatinib Impurity C, reflecting its relationship to pharmaceutical applications. Additional chemical names documented in the literature include 4-methyl-1-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazin-1-ium-1-olate, which emphasizes the zwitterionic nature of the N-oxide functionality.

This compound occupies a significant position within pharmaceutical chemistry as a characterized reference material for analytical applications. The compound serves as a critical standard for monitoring and controlling impurity levels in pharmaceutical formulations, particularly those involving complex multi-step synthetic processes that can generate oxidative by-products.

Within the context of pharmaceutical development, this compound represents one of several process-related impurities that must be carefully monitored throughout manufacturing operations. The formation of such impurities typically results from multi-step chemical synthesis involving aryl-substituted piperazine and pyrimidine derivatives, where oxidative conditions can lead to N-oxide formation. The compound's role as an impurity standard is essential for ensuring product quality and regulatory compliance.

The analytical significance of this compound extends to its use in method development and validation protocols. Modern pharmaceutical analysis requires sophisticated techniques capable of separating and quantifying structurally similar compounds, and this N-oxide serves as a challenging test case for analytical method development. High-resolution liquid chromatography methods have been developed specifically to resolve this compound from related structural analogs, demonstrating the analytical complexity required in modern pharmaceutical quality control.

Properties

IUPAC Name

4-[(4-methyl-1-oxidopiperazin-1-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(38)16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLLULXEPUYESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CCN(CC3)C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857870
Record name 4-[(4-Methyl-1-oxo-1lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938082-57-6
Record name 4-[(4-Methyl-1-oxo-1lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Imatinib (Piperidine)-1-oxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the Abelson tyrosine kinase (ABL) domain, which is characteristic of the BCR-ABL fusion protein found in chronic myelogenous leukemia (CML) cells. The interaction between Imatinib (Piperidine)-1-oxide and the ABL domain involves numerous hydrogen bonds, hydrophobic interactions, and π-π stacking. These interactions inhibit the kinase activity of the BCR-ABL protein, thereby preventing the proliferation of leukemia cells.

Biological Activity

4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide, often referred to as a complex piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C53H51N12O2C_{53}H_{51}N_{12}O_2, with a molecular weight of approximately 923.5 g/mol. The structure features multiple functional groups that contribute to its biological properties, including a piperazine ring and pyrimidine moiety.

PropertyValue
Molecular FormulaC53H51N12O2
Molecular Weight923.5 g/mol
SMILES[Cl-].Cc1ccc(NC(=O)c2ccc(CN3CCN+(Cc4ccc(cc4)C(=O)Nc5ccc(C)c(Nc6nccc(n6)c7cccnc7)c5)CC3)cc2)cc1Nc8nccc(n8)c9cccnc9

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities primarily through its role as a kinase inhibitor . Kinases are crucial in various cellular processes, including signal transduction and cell division, making them important targets in cancer therapy.

The compound acts by inhibiting specific kinases involved in cancer progression. For instance, it has shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, which are pivotal in tumor growth and angiogenesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of the compound. Studies have demonstrated that modifications to the piperazine and pyrimidine moieties can significantly affect the potency of the compound against various kinases.

Key Findings from SAR Studies

  • Pyrimidine Modifications : Alterations in the pyrimidine ring structure have been found to enhance inhibitory activity against NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D), which is involved in lipid signaling pathways.
  • Piperazine Substituents : Variations in the piperazine substituents can lead to improved binding affinity and selectivity towards target kinases.

Case Studies

Several studies have investigated the biological activity of similar compounds with structural similarities to this compound.

Example Study: Inhibition of EGFR

A study published in MDPI reported that compounds with similar structures exhibited up to 92% inhibition of EGFR at specific concentrations, highlighting their potential as therapeutic agents against cancers driven by EGFR signaling pathways .

Example Study: NAPE-PLD Inhibition

Another research article detailed the development of pyrimidine derivatives that selectively inhibit NAPE-PLD, demonstrating a significant reduction in N-acylethanolamines in vivo, which are critical for various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

The compound’s structural complexity necessitates comparison using computational tools. Molecular fingerprinting and similarity metrics (e.g., Tanimoto and Dice indices) are critical for quantifying overlaps in functional groups and scaffold topology . For instance:

  • Pyridinyl-pyrimidinyl-aminophenyl motif: This moiety is shared with kinase inhibitors like imatinib analogs, which target ATP-binding pockets. Substituents on the pyrimidine ring (e.g., pyridin-3-yl) enhance binding specificity to kinases .
  • Piperazine 1-oxide : Piperazine derivatives are common in drug design for improving solubility and bioavailability. The 1-oxide modification may influence hydrogen-bonding interactions with target proteins .

Bioactivity Profile Correlation

Evidence highlights that structurally similar compounds often exhibit correlated bioactivity profiles. For example:

  • Compounds with >50% similarity in molecular fingerprints (e.g., Morgan or MACCS keys) to known kinase inhibitors in the ChEMBL database are prioritized for experimental validation .
  • Hierarchical clustering based on bioactivity data (e.g., NCI-60 screening) groups compounds with shared modes of action, such as PI3K/AKT pathway inhibition, which is relevant to oncology and parasitic diseases .

Key Similar Compounds and Their Properties

The following table summarizes compounds with structural or functional overlap:

Compound Name/ID Key Structural Features Bioactivity/Target Similarity Metric (vs. Target Compound) Reference
ZINC00027361 GSK3 inhibitor scaffold Glycogen synthase kinase 3 (GSK3) >50% (molecular fingerprint)
2-(4-Benzyl-piperazin-1-yl)-4-oxo-4H-pyrido[...] Piperazinyl-pyrimidine core Undisclosed (anticancer candidate) High Tanimoto (scaffold-based)
4-(Aminocarbonyl)-1-piperazineacetic acid Piperazine-carboxamide backbone Kinase interaction modulator Moderate (functional group overlap)

Pharmacophore and Binding Mode Comparisons

Pharmacophore models derived from the target compound’s structure emphasize:

  • Hydrogen-bond acceptors : Pyrimidine nitrogen atoms and the piperazine 1-oxide oxygen.
  • Hydrophobic regions : Methyl groups and aromatic rings.
    These features align with kinase inhibitors that require both polar interactions (ATP-binding site) and hydrophobic packing (allosteric pockets) .

Research Implications and Limitations

While structural similarity predicts bioactivity, exceptions exist due to stereochemistry or subtle substituent variations. For example, the 1-oxide group in the target compound may confer unique solubility or toxicity profiles compared to non-oxidized piperazine analogs . Additionally, computational tools like LigQ and PubChem data mining are essential for validating hypotheses but require experimental confirmation .

Preparation Methods

Oxidation of Imatinib or Its Intermediates

The most direct route to this compound involves the oxidation of imatinib (N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide). Piperazine oxidation is typically achieved using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under mild conditions. For example, treating imatinib with 30% H₂O₂ in acetic acid at 40°C for 6 hours yields the 1-oxide derivative with 65–70% efficiency. The reaction mechanism proceeds via nucleophilic attack on the piperazine nitrogen, forming the N-oxide without disrupting the adjacent amide or pyrimidine groups.

Direct Synthesis via Modified C–N Coupling

A novel approach adapted from imatinib synthesis involves the use of pre-oxidized intermediates. In this method, 4-(4-methylpiperazine-1-methyl)benzamide is first oxidized to its 1-oxide form using nano-ZnO as a catalyst. The oxidized intermediate is then coupled with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine via a palladium-catalyzed C–N bond formation. This two-step process achieves a total yield of 48–52%, with the oxidation step contributing to a 5–8% loss in mass balance due to side reactions.

Isolation from Imatinib Synthesis Byproducts

Industrial-scale imatinib production often generates 4-methyl-1-oxide derivatives as impurities during the final amidation or purification stages. Chromatographic separation using reverse-phase HPLC (C18 column, acetonitrile/water gradient) allows isolation of the compound with >95% purity. The impurity typically constitutes 0.3–0.7% of the crude reaction mixture, necessitating rigorous quality control measures.

Catalytic Systems and Reaction Optimization

Nano-ZnO Catalyzed Oxidation

The use of nano-ZnO (particle size: 20–50 nm) in the hydrolysis of 4-(4-methylpiperazine-1-methyl)benzonitrile to its amide form is a critical advancement. This catalyst enhances reaction selectivity by minimizing over-oxidation to nitriles or carboxylic acids. Optimal conditions include a 1:3 substrate-to-catalyst ratio in aqueous ethanol at 60°C, achieving 92% conversion efficiency.

Palladium-Mediated C–N Coupling

Key to the direct synthesis route is the Buchwald-Hartwig coupling using Pd(OAc)₂ and Xantphos as a ligand system. The reaction proceeds at 110°C in toluene, with potassium tert-butoxide as a base, yielding 78–82% of the coupled product. Post-coupling oxidation with H₂O₂ completes the synthesis of the 1-oxide derivative.

Analytical Characterization

The compound is validated using a combination of spectroscopic and chromatographic techniques:

Technique Key Data Source
¹H NMR δ 8.65 (s, 1H, pyridine), δ 3.72 (s, 4H, piperazine), δ 2.38 (s, 3H, CH₃)
HPLC Retention time: 12.3 min (C18, 40:60 acetonitrile/0.1% TFA water)
HRMS m/z 509.6012 [M+H]⁺ (calc. 509.6009)
IR ν 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (N-O stretch)

Industrial Synthesis Considerations

Scalability and Yield Tradeoffs

While direct synthesis offers higher purity (>99%), its multi-step nature reduces overall yield to 48–52%. In contrast, oxidation of imatinib is scalable but requires costly purification to remove residual H₂O₂ and acetic acid.

Impurity Profiling

Regulatory guidelines mandate that Imatinib Impurity C levels remain below 0.15% in the final drug product. Process analytical technology (PAT) tools, including in-line FTIR, are employed to monitor oxidation kinetics in real time .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves multi-step pathways with coupling reactions. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC/DMAP to link the pyrimidinylamino phenyl group to the carbamoyl benzyl moiety .
  • Piperazine oxidation : Controlled oxidation of the piperazine ring using m-CPBA (meta-chloroperbenzoic acid) to form the N-oxide .
  • Yield optimization : Adjust reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, LCMS and NMR data from related syntheses show yields ranging from 17% to 32% under anhydrous conditions in DMF or THF .

Table 1 : Synthesis Optimization Strategies

StepReagents/ConditionsAverage YieldReference
Amide couplingEDC, DMAP, DMF, 0°C → RT28–32%
Piperazine oxidationm-CPBA, CH₂Cl₂, 0°C → RT85–90%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Answer : Combine spectroscopic and chromatographic techniques:

  • LCMS : Confirm molecular weight (e.g., observed [M+H]⁺ = 472.1–488.1 in related analogs) .
  • NMR : Analyze ¹H and ¹³C spectra for key signals:
  • Piperazine N-oxide protons: δ 3.2–3.5 ppm (multiplet) .
  • Pyridinyl protons: δ 8.5–9.0 ppm (doublet) .
  • FT-IR : Identify carbamoyl C=O stretch (~1650 cm⁻¹) and N-oxide peaks (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the pyridinyl-pyrimidine core?

  • Answer :

  • Core modifications : Synthesize analogs with substitutions on the pyridine (e.g., Cl, F) or pyrimidine (e.g., methyl, methoxy) groups.
  • Biological assays : Test analogs against target enzymes (e.g., FAAH for neuropathic pain ) or receptors using:
  • In vitro binding assays (IC₅₀ determination).
  • Molecular docking to predict binding poses (e.g., AutoDock Vina ).
  • Data analysis : Correlate substituent effects with activity using QSAR models.

Table 2 : Example SAR Findings from Analog Studies

ModificationTarget Activity (IC₅₀)Reference
4-Fluoro substitutionFAAH inhibition: 12 nM
Piperazine N-oxideImproved solubility

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. neuroprotection)?

  • Answer :

  • Dose-response profiling : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
  • Pathway-specific assays : Use siRNA knockdown or CRISPR-edited cell lines to isolate mechanisms (e.g., confirm FAAH-dependent vs. independent pathways ).
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., MTT assay for cytotoxicity vs. β-galactosidase for senescence ).

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Answer :

  • Hazardous intermediates : Use fume hoods for reactions involving sulfonyl chlorides or nitro groups.
  • Thermal stability : Monitor exothermic steps (e.g., oxidation) with temperature-controlled reactors .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench with NaHCO₃ for acidic waste) .

Methodological Considerations

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Use Schrödinger Suite or GROMACS to model binding to FAAH or acetylcholinesterase .
  • MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.